Cas no 1183622-68-5 (tert-butyl 2,3-dihydro-1H-indole-5-carboxylate)

Tert-butyl 2,3-dihydro-1H-indole-5-carboxylate is a versatile intermediate in organic synthesis, particularly valuable in pharmaceutical and agrochemical applications. Its tert-butyl ester group enhances stability and facilitates selective deprotection under mild conditions, making it suitable for multi-step synthetic routes. The 2,3-dihydroindole scaffold provides a rigid framework for further functionalization, enabling the construction of complex heterocyclic systems. This compound exhibits good solubility in common organic solvents, simplifying purification and handling. Its well-defined reactivity profile allows for efficient derivatization at the carboxylate or indole positions, supporting diverse synthetic strategies. The product's consistent purity and stability ensure reliable performance in demanding reaction conditions.
tert-butyl 2,3-dihydro-1H-indole-5-carboxylate structure
1183622-68-5 structure
商品名:tert-butyl 2,3-dihydro-1H-indole-5-carboxylate
CAS番号:1183622-68-5
MF:C13H17NO2
メガワット:219.279583692551
MDL:MFCD12766682
CID:5242156
PubChem ID:60910802

tert-butyl 2,3-dihydro-1H-indole-5-carboxylate 化学的及び物理的性質

名前と識別子

    • 1h-indole-5-carboxylic acid,2,3-dihydro-,1,1-dimethylethyl ester
    • Tert-butyl indoline-5-carboxylate
    • tert-butyl 2,3-dihydro-1H-indole-5-carboxylate
    • 1H-Indole-5-carboxylic acid, 2,3-dihydro-, 1,1-dimethylethyl ester
    • MDL: MFCD12766682
    • インチ: 1S/C13H17NO2/c1-13(2,3)16-12(15)10-4-5-11-9(8-10)6-7-14-11/h4-5,8,14H,6-7H2,1-3H3
    • InChIKey: HXJBHUKHPDLNEE-UHFFFAOYSA-N
    • ほほえんだ: O(C(C1C=CC2=C(C=1)CCN2)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 219.126
  • どういたいしつりょう: 219.126
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 270
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 38.3

tert-butyl 2,3-dihydro-1H-indole-5-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-253489-0.5g
tert-butyl 2,3-dihydro-1H-indole-5-carboxylate
1183622-68-5 95%
0.5g
$520.0 2024-06-19
Enamine
EN300-253489-10g
tert-butyl 2,3-dihydro-1H-indole-5-carboxylate
1183622-68-5
10g
$2331.0 2023-09-14
Enamine
EN300-253489-1g
tert-butyl 2,3-dihydro-1H-indole-5-carboxylate
1183622-68-5
1g
$541.0 2023-09-14
Enamine
EN300-253489-5g
tert-butyl 2,3-dihydro-1H-indole-5-carboxylate
1183622-68-5
5g
$1572.0 2023-09-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1360879-2.5g
Tert-butyl indoline-5-carboxylate
1183622-68-5 98%
2.5g
¥35985.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1360879-1g
Tert-butyl indoline-5-carboxylate
1183622-68-5 98%
1g
¥15698.00 2024-08-09
Enamine
EN300-253489-0.1g
tert-butyl 2,3-dihydro-1H-indole-5-carboxylate
1183622-68-5 95%
0.1g
$476.0 2024-06-19
Enamine
EN300-253489-0.25g
tert-butyl 2,3-dihydro-1H-indole-5-carboxylate
1183622-68-5 95%
0.25g
$498.0 2024-06-19
Enamine
EN300-253489-2.5g
tert-butyl 2,3-dihydro-1H-indole-5-carboxylate
1183622-68-5 95%
2.5g
$1063.0 2024-06-19
Enamine
EN300-253489-5.0g
tert-butyl 2,3-dihydro-1H-indole-5-carboxylate
1183622-68-5 95%
5.0g
$1572.0 2024-06-19

tert-butyl 2,3-dihydro-1H-indole-5-carboxylate 関連文献

tert-butyl 2,3-dihydro-1H-indole-5-carboxylateに関する追加情報

tert-butyl 2,3-dihydro-1H-indole-5-carboxylate: A Comprehensive Overview

tert-butyl 2,3-dihydro-1H-indole-5-carboxylate, also known by its CAS number 1183622-68-5, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is a derivative of indole, a heterocyclic aromatic compound with a wide range of applications in pharmaceuticals, agrochemicals, and advanced materials. The structure of tert-butyl 2,3-dihydro-1H-indole-5-carboxylate consists of an indole ring system with a tert-butyl ester group attached at the 5-position, making it a valuable intermediate in various chemical reactions.

The synthesis of tert-butyl 2,3-dihydro-1H-indole-5-carboxylate typically involves the esterification of indole carboxylic acid derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing the overall yield. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to construct the indole ring system with high precision. These methods not only improve the quality of the final product but also align with the growing demand for sustainable chemical processes.

In terms of applications, tert-butyl 2,3-dihydro-1H-indole-5-carboxylate serves as a key intermediate in the synthesis of bioactive compounds. Its ester group facilitates further functionalization, enabling the incorporation of diverse substituents that can modulate biological activity. For example, this compound has been utilized in the development of novel antibiotics and anticancer agents. Recent studies have demonstrated that derivatives of tert-butyl 2,3-dihydro-1H-indole-5-carboxylate exhibit potent inhibitory effects against enzymes involved in cancer cell proliferation.

Beyond pharmaceutical applications, tert-butyl 2,3-dihydro-1H-indole-5-carboxylate has found utility in materials science. Its aromaticity and structural flexibility make it an ideal candidate for constructing advanced materials such as organic semiconductors and stimuli-responsive polymers. Researchers have explored its use in designing self-healing polymers that can recover from mechanical damage without external intervention. These materials hold promise for applications in aerospace and electronics industries.

The properties of tert-butyl 2,3-dihydro-1H-indole-5-carboxylate, including its solubility and thermal stability, are critical factors influencing its performance in different chemical reactions and material systems. Recent studies have employed computational chemistry techniques to predict and optimize these properties at the molecular level. For instance, density functional theory (DFT) calculations have provided insights into the electronic structure of this compound, aiding in the design of more efficient synthetic pathways.

In conclusion, tert-butyl 2,3-dihydro-1H-indole-5-carboxylate, with its CAS number 1183622-68-5, stands as a pivotal molecule in contemporary chemical research. Its role as an intermediate in drug discovery and materials development underscores its importance across multiple disciplines. As research continues to uncover new applications and improve synthetic methodologies, this compound is poised to contribute even more significantly to scientific advancements.

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